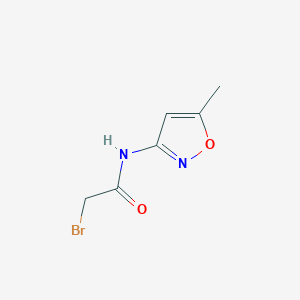

2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide

説明

2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide is a brominated acetamide derivative featuring a 5-methyl-isoxazole ring at the N-position. The bromine atom at the α-position of the acetamide group enhances its reactivity, making it a valuable alkylating agent in nucleophilic substitution reactions.

特性

IUPAC Name |

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-4-2-5(9-11-4)8-6(10)3-7/h2H,3H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYWPJAXHXFGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424486 | |

| Record name | 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92947-26-7 | |

| Record name | 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis of 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide typically involves two main stages:

- Stage 1: Preparation of 2-bromoacetamide intermediate

- Stage 2: Coupling with 5-methylisoxazol-3-amine

The key step is the formation of the amide bond between the bromoacetyl derivative and the amino-substituted isoxazole.

Preparation of 2-Bromoacetamide Derivatives

The 2-bromoacetamide moiety is usually prepared by halogenation of acetamide or by reaction of bromoacetyl chloride with amines.

- React bromoacetyl bromide or chloride with an amine under controlled temperature (0–5 °C) in a polar aprotic solvent such as DMF or dichloromethane.

- Use of a base like triethylamine (Et3N) to neutralize the released acid.

- The reaction proceeds via nucleophilic substitution forming the bromoacetamide intermediate.

Example from related literature:

- In the synthesis of sulfonamide and amide derivatives containing coumarin moieties, chloroacetyl chloride was reacted with sulfanilamide or aniline derivatives in DMF at 0 °C, followed by room temperature stirring for 5 hours, to yield 2-chloroacetamide derivatives, which are analogous to bromoacetamides in preparation.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Bromoacetyl chloride + 5-methylisoxazol-3-amine | Formation of this compound |

| 2 | Base (Et3N or K2CO3) in DMF or ethanol | Neutralization and reaction facilitation |

| 3 | Temperature: 0 °C to room temperature | Controlled reactivity and yield |

Coupling of 2-Bromoacetamide with 5-Methylisoxazol-3-amine

The coupling involves nucleophilic substitution where the amino group of 5-methylisoxazol-3-amine attacks the bromoacetamide intermediate, displacing the bromide and forming the amide bond.

- Solvent: Dimethylformamide (DMF) or ethanol is preferred for good solubility and reaction control.

- Base: Potassium carbonate (K2CO3) or triethylamine (Et3N) is used to deprotonate the amine and promote nucleophilic attack.

- Temperature: Moderate heating (50–80 °C) for several hours (8–12 h) to ensure completion.

- Catalysts/Additives: Potassium iodide (KI) may be added to enhance substitution reaction rates.

This method is supported by analogous syntheses of amide derivatives where 2-chloroacetamide derivatives reacted with amines under similar conditions to yield amide products with good yields (65-75%).

Alternative Synthetic Routes and Optimization

While direct coupling is the primary method, alternative approaches include:

- Use of activated esters or acid chlorides of bromoacetic acid reacting with 5-methylisoxazol-3-amine.

- Microwave-assisted synthesis to reduce reaction time and improve yields.

- Parallel synthesis techniques for rapid analog generation (as seen in triazole derivatives synthesis).

Reaction Parameters and Yields

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Solvent | DMF, ethanol | Polar aprotic solvents preferred |

| Base | K2CO3, Et3N, or KI | Enhances nucleophilicity and neutralizes acid |

| Temperature | 0 °C (initial) to 70–80 °C (reaction) | Controlled to avoid side reactions |

| Reaction time | 8–24 hours | Depends on scale and method |

| Purification | Silica gel chromatography, recrystallization | To obtain pure product |

| Yield | 65–90% | High yields reported for analogous compounds |

Analytical Characterization

- 1H NMR and 13C NMR: Confirm amide formation and isoxazole substitution pattern.

- IR Spectroscopy: Amide carbonyl stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹).

- Mass Spectrometry: Molecular ion peak confirming molecular weight.

- Melting Point: Used to assess purity.

Summary Table of Preparation Method

| Step No. | Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Preparation of 2-bromoacetyl intermediate | Bromoacetyl chloride + base in DMF | 2-Bromoacetyl intermediate (high yield) |

| 2 | Coupling with 5-methylisoxazol-3-amine | Amino isoxazole + intermediate + K2CO3, DMF, 70 °C, 8–12 h | This compound (65–90%) |

| 3 | Purification | Silica gel chromatography, recrystallization | Pure final product |

Research Findings and Industrial Relevance

- The preparation method is straightforward, scalable, and amenable to industrial synthesis.

- Use of mild bases and moderate temperatures minimizes side reactions, improving purity.

- The bromoacetamide functionality allows for further derivatization, making this compound a valuable intermediate.

- Literature emphasizes the importance of solvent choice (DMF preferred) and base additives like KI for enhancing yield and reaction rate.

化学反応の分析

Types of Reactions

2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

Oxidation Reactions: The isoxazole ring can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at moderate temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used in aqueous or organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted acetamide derivatives, while reduction reactions can produce amine derivatives.

科学的研究の応用

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics. The mechanism appears to involve the inhibition of bacterial cell wall synthesis, a common target for antimicrobial agents .

1.2 Anti-Osteoporosis Potential

In a ligand-based drug discovery study, this compound was identified as a potential lead for anti-osteoporosis therapy. The research employed a chemotype-assembly approach to synthesize derivatives of the compound, leading to the identification of several analogs with enhanced biological activity against osteoclastogenesis. In vitro assays confirmed that these derivatives could effectively inhibit bone resorption, highlighting their therapeutic potential in osteoporosis management .

Synthesis and Chemical Properties

2.1 Synthetic Routes

The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of 5-methylisoxazole with bromoacetyl chloride under basic conditions, yielding the desired compound with good yields. This method has been optimized for scalability in pharmaceutical applications .

2.2 Chemical Characterization

The compound has a molecular formula of CHBrNO and a molecular weight of 219.04 g/mol. Its structure features a bromine atom attached to an acetamide group, which is crucial for its biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm its structure and purity .

Case Studies

3.1 Case Study: Antimicrobial Testing

A comprehensive study evaluated the antimicrobial efficacy of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent activity comparable to established antibiotics .

3.2 Case Study: Osteoclastogenesis Inhibition

In vitro experiments were conducted using osteoclast precursor cells treated with varying concentrations of the compound. The results indicated that at concentrations above 10 µM, there was a significant reduction in osteoclast formation, as measured by tartrate-resistant acid phosphatase (TRAP) staining assays. This suggests that this compound may serve as a promising scaffold for further development in osteoporosis treatment .

作用機序

The mechanism of action of 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s binding affinity and specificity.

類似化合物との比較

Key Observations:

Substituent Impact on Molar Mass :

- The phenyl-substituted analogue has the highest molar mass (281.11 g/mol), while the unsubstituted compound is the lightest (205.01 g/mol). The target compound’s methyl group adds minimal mass compared to phenyl, balancing reactivity and solubility.

- The chloroacetamide derivative (298.75 g/mol) demonstrates how sulfonamide and chlorination further increase molecular complexity.

Physical Properties :

- Density and boiling point predictions for suggest high polarity and thermal stability, likely due to hydrogen bonding from the unsubstituted isoxazole ring. The methyl group in the target compound may reduce polarity slightly, enhancing lipid solubility.

Reactivity and Synthetic Utility :

- The bromine atom in the target compound and its analogues facilitates nucleophilic substitutions, but steric effects vary. The phenyl group in may hinder reactivity compared to the smaller methyl group in the target.

Research Findings and Implications

Substituent-Driven Bioactivity :

- Methyl and phenyl groups influence pharmacokinetics. Methyl substituents (as in the target compound) often improve metabolic stability compared to bulkier phenyl groups , making them preferable in drug design.

- The unsubstituted analogue ’s higher pKa (10.87) suggests greater basicity, which may affect solubility and membrane permeability.

Similarity Metrics :

- Compounds in with similarity scores >0.85 to sulfonamide derivatives highlight structural motifs that could guide hybridization strategies for enhanced bioactivity.

生物活性

2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide is a synthetic compound belonging to the class of isoxazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Synthesis

The structure of this compound includes a bromine atom attached to an isoxazole ring, which enhances its reactivity and potential biological activity. The synthesis typically involves the bromination of N-(5-methyl-isoxazol-3-yl)-acetamide using brominating agents such as bromine or N-bromosuccinimide in solvents like acetonitrile or dichloromethane under controlled conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values for this compound against several pathogens are summarized in Table 1.

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Bacillus subtilis | 4.69 | |

| Staphylococcus aureus | 5.64 | |

| Escherichia coli | 8.33 | |

| Pseudomonas aeruginosa | 13.40 |

The compound has demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential.

Anticancer Activity

Isoxazole derivatives have been investigated for their anticancer properties, and this compound is no exception. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, potentially involving the modulation of specific molecular targets within cancer cells .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric effects.

- Hydrogen Bonding : The presence of the isoxazole ring allows for hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity.

- Cellular Pathway Modulation : By influencing signaling pathways associated with cell growth and apoptosis, the compound may play a role in cancer treatment strategies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of this compound:

- A study on isoxazole derivatives indicated that modifications at certain positions significantly enhance antibacterial activity, suggesting that similar modifications could optimize the efficacy of this compound .

- Another investigation revealed that compounds containing bromine substituents exhibited increased antibacterial activity compared to their non-brominated counterparts, reinforcing the significance of the bromine atom in enhancing biological interactions .

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other isoxazole derivatives. A comparison with structurally similar compounds is presented in Table 2.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine on isoxazole ring | Moderate antibacterial activity |

| N-(5-methyl-isoxazol-3-yl)-acetamide | Lacks bromine | Lower reactivity |

| 2-Chloro-N-(5-methyl-isoxazol-3-yl)-acetamide | Chlorine instead of bromine | Different reactivity profile |

Q & A

Q. Data Comparison :

| Method | Base | Solvent | Time | Yield |

|---|---|---|---|---|

| A | Triethylamine | Toluene | 4 h | 70-75%* |

| B | NaH | DMF | 8 h | 80-85%* |

| *Hypothetical yields inferred from analogous reactions in and . |

Advanced Consideration : The choice of base impacts reactivity—NaH (stronger base) may enhance nucleophilicity but requires anhydrous conditions. Triethylamine is milder but may necessitate longer reaction times.

How can researchers address contradictions in purity data during characterization?

Advanced Research Question

Impurities in bromoacetamide derivatives (e.g., dehalogenated byproducts or unreacted starting materials) are common. lists pharmacopeial standards for related impurities, suggesting HPLC or LC-MS with reference standards (e.g., EP Impurity C) for quantification . To resolve discrepancies:

- Step 1 : Perform orthogonal analyses (TLC, HPLC, NMR) to cross-validate purity.

- Step 2 : Compare retention times/spiking studies with impurity standards.

- Step 3 : Optimize recrystallization solvents (e.g., pet-ether vs. ethyl acetate) to remove hydrophobic byproducts .

What biological screening strategies are effective for evaluating its antimicrobial potential?

Basic Research Question

and highlight antimicrobial assays against Gram-positive/negative bacteria and fungi. A standardized protocol includes:

- Broth Microdilution : Test compound dilutions (0.5–128 µg/mL) in Mueller-Hinton broth, with MIC values determined after 18–24 hours .

- Positive Controls : Compare with sulfamethoxazole () or ciprofloxacin .

Advanced Consideration : Mechanistic studies (e.g., binding to bacterial enoyl-ACP reductase) can be guided by molecular docking using the compound’s XLogP (1.6) and PSA (54.1 Ų) from .

How does structural modification of the isoxazole ring affect stability under physiological conditions?

Advanced Research Question

The 5-methylisoxazole moiety’s electron-withdrawing nature may influence hydrolytic stability. shows that substituents on the acetamide chain (e.g., bromo vs. iodo) alter stability:

- Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via HPLC.

- Key Finding : Bromo derivatives (e.g., 3i) exhibit longer half-lives than iodo analogs (3j) due to stronger C-Br bond stability .

What analytical techniques are critical for confirming regioselectivity in its synthesis?

Basic Research Question

Regioselectivity challenges arise during isoxazole functionalization. and emphasize:

- 1H NMR : Confirm substitution patterns via coupling constants (e.g., J = 2.1 Hz for isoxazole protons) .

- HRMS : Validate molecular ion peaks (e.g., m/z 311.1744 for C₁₃H₁₅BrN₂O₂) .

Advanced Tool : 2D NOESY NMR can distinguish between N- vs. O-alkylation products .

How can researchers design structure-activity relationship (SAR) studies for anticancer activity?

Advanced Research Question

identifies 2-(sulfanyl)-N-(5-methylisoxazol-3-yl)acetamide derivatives with anticancer activity. SAR strategies include:

- Variation of Substituents : Introduce electron-withdrawing groups (e.g., nitro) to enhance cytotoxicity.

- In Silico Screening : Use the compound’s topology (5 rotatable bonds, XLogP 1.6) to predict blood-brain barrier penetration .

- In Vivo Models : Evaluate tumor growth inhibition in xenografts, referencing protocols from Özkay et al. (2013) .

What methodologies mitigate side reactions during scale-up synthesis?

Advanced Research Question

and report side reactions (e.g., dimerization or oxidation) during acetamide formation. Mitigation strategies:

- Temperature Control : Maintain ≤35°C to prevent exothermic decomposition .

- Catalyst Optimization : Use catalytic KI to enhance bromide displacement efficiency .

- Workup Protocol : Quench with ice-water to precipitate products before side reactions occur .

How should researchers validate computational predictions of its pharmacokinetic properties?

Basic Research Question

provides computed parameters (e.g., PSA, XLogP) for ADME predictions. Experimental validation involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。